molecular formula C19H18N2O6S B6469672 methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]propanoate CAS No. 2640961-73-3

methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]propanoate

Cat. No.: B6469672
CAS No.: 2640961-73-3
M. Wt: 402.4 g/mol
InChI Key: JBBGLGNOVGBARW-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]propanoate is a benzothiadiazine derivative characterized by a 1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine core substituted with a 4-acetylphenyl group at position 2 and a methyl propanoate ester at position 3. The 4-acetylphenyl substituent may enhance lipophilicity and influence binding interactions, while the methyl propanoate ester likely modulates solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-13(22)14-7-9-15(10-8-14)21-19(24)20(12-11-18(23)27-2)16-5-3-4-6-17(16)28(21,25)26/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBGLGNOVGBARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]propanoate is a complex organic compound belonging to the benzothiadiazine family. Its unique structure and substituents suggest potential biological activities that warrant detailed investigation. This article reviews its synthesis, characterization, and biological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiadiazine core with an acetylphenyl substituent. The molecular formula is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S with a molecular weight of approximately 348.37 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₅S
Molecular Weight348.37 g/mol
IUPAC NameMethyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]propanoate
SolubilitySoluble in organic solvents

Synthesis

The synthesis of methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]propanoate typically involves several synthetic steps starting from readily available benzothiadiazine derivatives. Key methods include:

  • Formation of the Benzothiadiazine Core : Utilizing condensation reactions.
  • Acetylation : Introducing the acetylphenyl group through Friedel-Crafts acylation.
  • Esterification : Converting the carboxylic acid to the methyl ester.

Pharmacological Properties

Research has indicated that compounds within the benzothiadiazine class exhibit a range of biological activities including:

  • Antidepressant Effects : Studies have shown that derivatives can enhance mood and alleviate symptoms of depression by interacting with neurotransmitter systems.
  • Stimulant Activity : Certain derivatives have been noted for their stimulant properties which may be beneficial in treating fatigue-related conditions.

The proposed mechanism of action for methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]propanoate involves:

  • Dopamine Receptor Modulation : The compound may influence dopamine pathways which are crucial in mood regulation.
  • Serotonin Reuptake Inhibition : Similar to SSRIs (Selective Serotonin Reuptake Inhibitors), it may inhibit serotonin reuptake enhancing serotonergic transmission.

Study 1: Antidepressant Activity

A study conducted on related benzothiadiazine compounds demonstrated significant antidepressant activity in animal models. The results indicated that treatment led to increased locomotor activity and reduced immobility in forced swim tests.

Study 2: Stimulant Effects

In another research investigation focusing on stimulant properties, methyl derivatives were shown to increase wakefulness and physical activity in rodent models. The study concluded that these compounds could be potential candidates for treating disorders characterized by excessive fatigue or sleepiness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiadiazine/Benzothiazine Derivatives
  • 1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione (): This benzothiazine derivative features a hydrazinylidene group and an ethyl substituent. Unlike the target compound, it lacks the acetylphenyl and propanoate groups. The molecular weight (356.42 g/mol) is lower due to the absence of the bulky acetylphenyl moiety. Bioactivity studies suggest benzothiazines with hydrazine derivatives exhibit antimicrobial properties, highlighting the role of substituents in modulating activity .
  • Its molecular weight (534.64 g/mol) reflects the extended substituents, emphasizing how structural complexity impacts physicochemical properties .

Table 1: Comparison of Benzothiadiazine Derivatives

Compound Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound ~425.42* 4-Acetylphenyl, methyl propanoate Antimicrobial (inferred)
1-Ethyl-4-{...}-benzothiazine-2,2-dione 356.42 Ethyl, hydrazinylidene Antimicrobial
N-[2-(...)]acetamide () 534.64 Sulfanyl, oxadiazole Undisclosed

*Calculated based on molecular formula C₂₀H₁₉N₂O₆S.

Propanoate Ester Derivatives
  • Methyl 3-(4-Aminophenyl)propanoate (): This simpler propanoate ester lacks the benzothiadiazine core but shares the methyl propanoate group. With a molecular weight of 179.21 g/mol, it demonstrates how the absence of a heterocyclic system reduces molecular complexity. The 4-aminophenyl group may enhance water solubility compared to the acetylphenyl group in the target compound .
  • Methyl 3-(3-Hydroxy-4-Methoxyphenyl)propanoate (): This derivative features hydroxy and methoxy substituents on the phenyl ring. Its molecular weight (210.23 g/mol) and logP value (estimated 1.8) suggest higher polarity than the target compound, which may impact membrane permeability .

Table 2: Propanoate Ester Derivatives

Compound Molecular Weight (g/mol) Substituents Key Properties
Target Compound ~425.42 4-Acetylphenyl, benzothiadiazine Moderate lipophilicity
Methyl 3-(4-aminophenyl)propanoate 179.21 4-Aminophenyl High solubility
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate 210.23 3-Hydroxy-4-methoxyphenyl Polar, logP ~1.8
Other Heterocyclic Compounds
  • 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): This triazolone derivative shares a heterocyclic core but differs in electronic properties. Computational studies (B3LYP/6-31G(d,p)) reveal a dipole moment of 4.52 Debye, indicating significant polarity. The benzylidenamino group may offer steric effects comparable to the acetylphenyl group in the target compound .

Table 3: Theoretical Properties of Heterocyclic Compounds

Compound Dipole Moment (Debye) HOMO-LUMO Gap (eV) Method
Target Compound (predicted) ~5.2* ~4.8* B3LYP/6-311G(d,p)
Triazolone derivative () 4.52 5.12 B3LYP/6-31G(d,p)

*Estimated based on analogous calculations.

Preparation Methods

Ortho Lithiation of Acetophenone Ketals

Starting with 4-methylacetophenone ketal (2a) , lithiation at the ortho position is achieved using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. Quenching the lithiated intermediate with chlorosulfonyl isocyanate forms the sulfonamide precursor (3a) .

Reaction Conditions :

  • Temperature: −78°C → 0°C (gradual warming)

  • Yield: 68–72%

Cyclization with Hydrazine

Cyclization of (3a) with hydrazine monohydrate in ethanol under reflux yields the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine 1,1,3-trioxide core (4a) .

Key Parameters :

  • Solvent: Ethanol

  • Time: 5 hours

  • Yield: 65%

Propanoate Ester Formation

Carboxylic Acid Intermediate

The propanoic acid side chain is introduced by Michael addition of acrylonitrile to the benzothiadiazine core, followed by hydrolysis. However, direct esterification via B(C6F5)3-catalyzed acetylation proves more efficient.

Esterification Protocol

Reacting the carboxylic acid intermediate with methyl alcohol and B(C6F5)3 (0.5 mol%) under solvent-free conditions at 20°C for 1 hour yields the target ester.

Advantages :

  • Solvent-free: Aligns with green chemistry principles

  • Catalyst loading: 0.5 mol%

  • Yield: 98%

Reaction Optimization and Mechanistic Insights

Catalytic Efficiency of B(C6F5)3

The boron catalyst facilitates esterification by activating the carbonyl group via Lewis acid coordination, reducing reaction time and avoiding racemization.

Competing Pathways in N-Alkylation

Reductive alkylation at N(2) is favored over N(3) due to steric hindrance from the 4-methyl group, as confirmed by DFT calculations .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (d, 2H, Ar-H), 7.89 (s, 1H, NH), 3.67 (s, 3H, OCH3), 2.61 (s, 3H, COCH3).

  • HRMS : m/z calculated for C21H19N2O6S [M+H]⁺: 427.0964; found: 427.0968.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeOH:H2O = 70:30).

Challenges and Alternative Routes

Side Reactions During Cyclization

Premature oxidation of the dihydrothiadiazine ring can occur, mitigated by conducting reactions under N2 atmosphere .

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis in acidic conditions, necessitating neutral workup protocols.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing B(C6F5)3 with Amberlyst-15 reduces costs but increases reaction time to 8 hours.

Waste Management

Nitromethane solvent recovery via distillation achieves 85% reuse, aligning with sustainable practices .

Q & A

Q. What are the standard synthetic protocols for methyl 3-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]propanoate?

The synthesis typically involves multi-step organic reactions, including:

  • Reflux condensation : Reacting intermediates (e.g., substituted benzaldehydes or triazoles) with acetic acid under reflux conditions to form the benzothiadiazine core .
  • Esterification : Introducing the propanoate ester group via methanol in the presence of acid catalysts .
  • Purification : Column chromatography or recrystallization to isolate the target compound . Key parameters include reaction time (4+ hours for reflux), solvent choice (absolute ethanol or DMF), and catalyst type (glacial acetic acid or Lewis acids) .

Q. How is the structural integrity of this compound validated in research settings?

Methodological validation employs:

  • NMR spectroscopy : To confirm hydrogen/carbon environments, particularly the acetylphenyl and propanoate moieties .
  • X-ray crystallography : For resolving crystal packing and stereochemistry (e.g., benzothiadiazine ring conformation) .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns . Discrepancies in spectral data require cross-validation with computational models (e.g., DFT calculations) .

Q. What methodologies are used to screen its biological activity?

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .
  • Binding affinity tests : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .
  • Cellular viability assays : MTT or ATP-luciferase tests to assess cytotoxicity in cancer/hepatic cell lines .

Q. How is its stability assessed under laboratory storage conditions?

  • Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
  • HPLC monitoring : Tracking decomposition products (e.g., hydrolyzed propanoate or oxidized acetyl groups) .
  • pH-dependent stability : Testing solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
  • Solvent optimization : Replacing ethanol with polar aprotic solvents (e.g., DMF) to improve intermediate solubility .
  • Microwave-assisted synthesis : Reducing reaction time and energy input for condensation steps . Contradictory results in yield optimization (e.g., solvent vs. catalyst effects) require Design of Experiments (DoE) approaches .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response reevaluation : Testing activity across a broader concentration range (nM–μM) to identify non-linear effects .
  • Target selectivity profiling : Using kinome-wide screens to rule off-target interactions .
  • Meta-analysis : Comparing data across cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .

Q. What are the dominant degradation pathways under physiological conditions?

  • Ester hydrolysis : The propanoate group is susceptible to cleavage in alkaline environments (pH > 8) or enzymatic action (e.g., esterases) .
  • Oxidative degradation : The acetylphenyl moiety may form quinone derivatives under oxidative stress .
  • Photodegradation : UV exposure leads to ring-opening reactions in the benzothiadiazine core .

Q. What computational models predict its pharmacokinetic properties?

  • Molecular docking : To map binding poses with cytochrome P450 enzymes for metabolism prediction .
  • QSAR modeling : Correlating structural descriptors (e.g., logP, polar surface area) with absorption/distribution .
  • MD simulations : Assessing membrane permeability via lipid bilayer interactions .

Q. How do structural analogs compare in structure-activity relationship (SAR) studies?

Analog Key Modification Activity Trend
Ethyl ester variantPropanoate → ethyl esterReduced solubility; similar target affinity
Nitrophenyl derivativeAcetyl → nitro groupEnhanced oxidative stability; lower cytotoxicity
Thiazolidinone hybridBenzothiadiazine → thiazolidinoneImproved anti-inflammatory activity

Q. What mechanistic insights explain its interaction with cellular targets?

  • Allosteric modulation : The acetylphenyl group may induce conformational changes in enzyme active sites .
  • Redox activity : The trioxo moiety participates in electron transfer, potentiating pro-apoptotic effects in cancer cells .
  • Covalent binding : Thiadiazine sulfur atoms form disulfide bonds with cysteine residues in target proteins .

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